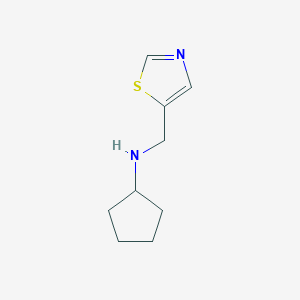
n-(Thiazol-5-ylmethyl)cyclopentanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(Thiazol-5-ylmethyl)cyclopentanamine: is a chemical compound that features a thiazole ring attached to a cyclopentanamine moiety The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(Thiazol-5-ylmethyl)cyclopentanamine typically involves the reaction of thiazole derivatives with cyclopentanamine under controlled conditions. One common method includes the use of thiazole-5-carboxaldehyde, which reacts with cyclopentanamine in the presence of a reducing agent to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up by using industrial reactors and continuous flow systems to ensure consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: n-(Thiazol-5-ylmethyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Various electrophiles or nucleophiles; reactions are conducted in polar or non-polar solvents depending on the nature of the substituents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted thiazole derivatives
科学的研究の応用
Chemistry: n-(Thiazol-5-ylmethyl)cyclopentanamine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for further investigation in the development of new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical drugs. It may be explored for its activity against various diseases, including cancer, infections, and neurological disorders.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of n-(Thiazol-5-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets within biological systems. The thiazole ring can engage in π-π interactions and hydrogen bonding with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound may also modulate signaling pathways by binding to receptors or interfering with the synthesis of key biomolecules.
類似化合物との比較
Thiazole: A basic heterocyclic compound with a similar structure but lacking the cyclopentanamine moiety.
Cyclopentanamine: A simple amine with a cyclopentane ring, lacking the thiazole ring.
Thiazole-5-carboxaldehyde: A precursor in the synthesis of n-(Thiazol-5-ylmethyl)cyclopentanamine.
Uniqueness: this compound is unique due to the combination of the thiazole ring and cyclopentanamine moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from simpler thiazole or cyclopentanamine derivatives.
特性
分子式 |
C9H14N2S |
|---|---|
分子量 |
182.29 g/mol |
IUPAC名 |
N-(1,3-thiazol-5-ylmethyl)cyclopentanamine |
InChI |
InChI=1S/C9H14N2S/c1-2-4-8(3-1)11-6-9-5-10-7-12-9/h5,7-8,11H,1-4,6H2 |
InChIキー |
YSAOXKMHLHLENR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NCC2=CN=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


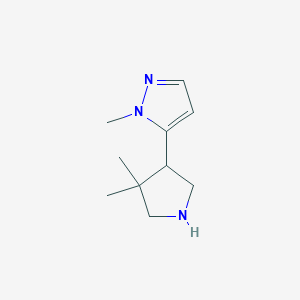
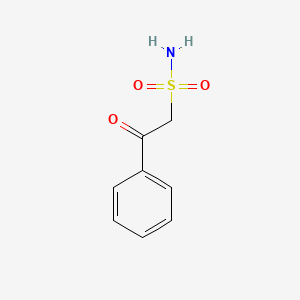



amine](/img/structure/B13253329.png)
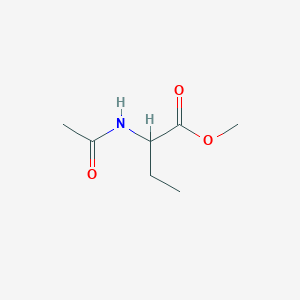
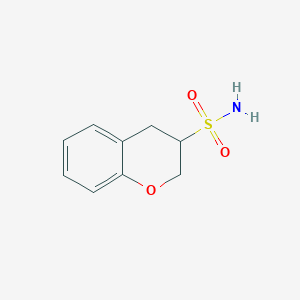
![1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13253360.png)
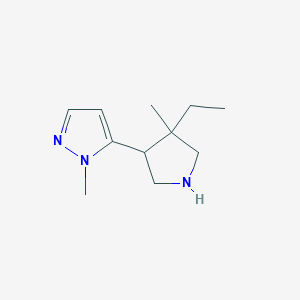
![5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13253379.png)
amine](/img/structure/B13253384.png)
![Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate](/img/structure/B13253402.png)

